(2,5-Difluoro-4-isopropoxyphenyl)methanol (2,5-Difluoro-4-isopropoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 2121514-71-2
VCID: VC11659134
InChI: InChI=1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3
SMILES: CC(C)OC1=C(C=C(C(=C1)F)CO)F
Molecular Formula: C10H12F2O2
Molecular Weight: 202.20 g/mol

(2,5-Difluoro-4-isopropoxyphenyl)methanol

CAS No.: 2121514-71-2

Cat. No.: VC11659134

Molecular Formula: C10H12F2O2

Molecular Weight: 202.20 g/mol

* For research use only. Not for human or veterinary use.

(2,5-Difluoro-4-isopropoxyphenyl)methanol - 2121514-71-2

Specification

CAS No. 2121514-71-2
Molecular Formula C10H12F2O2
Molecular Weight 202.20 g/mol
IUPAC Name (2,5-difluoro-4-propan-2-yloxyphenyl)methanol
Standard InChI InChI=1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3
Standard InChI Key BUAULTFOLGVLSA-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C(=C1)F)CO)F
Canonical SMILES CC(C)OC1=C(C=C(C(=C1)F)CO)F

Introduction

(2,5-Difluoro-4-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10_{10}H12_{12}F2_{2}O2_{2} and a molecular weight of 202.2 g/mol. It features a difluorinated phenyl ring substituted with an isopropoxy group and a hydroxymethyl group, making it a significant structure in organic chemistry due to its unique properties and potential applications in medicinal chemistry and materials science .

Synthesis Methods

The synthesis of (2,5-Difluoro-4-isopropoxyphenyl)methanol typically involves two main steps, which can be optimized for industrial production using industrial-grade reagents and purification techniques such as distillation or recrystallization to ensure high yield and purity.

Biological Activity and Potential Applications

Research indicates that (2,5-Difluoro-4-isopropoxyphenyl)methanol may exhibit notable biological activity, including potential anti-inflammatory and analgesic effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for medicinal chemistry applications.

Application AreaPotential Use
Medicinal ChemistryAnti-inflammatory and analgesic effects
Materials ScienceUnique properties for material development

Comparison with Analogous Compounds

Several compounds share structural similarities with (2,5-Difluoro-4-isopropoxyphenyl)methanol, including (2,5-Difluoro-4-methoxyphenyl)methanol, (2,5-Difluoro-4-ethoxyphenyl)methanol, and (2,5-Difluoro-4-propoxyphenyl)methanol. The uniqueness of (2,5-Difluoro-4-isopropoxyphenyl)methanol lies in its specific combination of the isopropoxy group and difluorination on the phenyl ring.

Compound NameChemical FormulaNotes
(2,5-Difluoro-4-methoxyphenyl)methanolC9_{9}H10_{10}F2_{2}O2_{2}Contains a methoxy group instead of isopropoxy.
(2,5-Difluoro-4-ethoxyphenyl)methanolC10_{10}H12_{12}F2_{2}O2_{2}Contains an ethoxy group instead of isopropoxy.
(2,5-Difluoro-4-propoxyphenyl)methanolC11_{11}H14_{14}F2_{2}O2_{2}Contains a propoxy group instead of isopropoxy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator